molecular formula C16H9NO3 B229707 1-(2-furoyl)benzo[cd]indol-2(1H)-one

1-(2-furoyl)benzo[cd]indol-2(1H)-one

Cat. No.: B229707
M. Wt: 263.25 g/mol
InChI Key: ZRZBTHCAIRVGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-furanyl(oxo)methyl]-2-benzo[cd]indolone is an indolyl carboxylic acid.

Scientific Research Applications

  • Anti-Cancer Properties : A study by Kim et al. (2017) synthesized novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, showing potent cytotoxicity against MDA-MB-468 triple-negative breast cancer (TNBC) cells. The study highlighted the potential of these compounds in developing new anti-TNBC agents (Kim et al., 2017).

  • Electrochemical Properties : Research by Reynolds et al. (1993) on a series of 1,4-bis(2-furanyl)benzenes revealed that these polymers exhibit conductivities when electrochemically oxidized, indicating potential applications in electrical conductivity and electrochemical properties (Reynolds et al., 1993).

  • Synthesis of New Compounds : Dyachenko et al. (2014) described the synthesis of new naphthostyryl derivatives via nucleophilic substitution, which might be utilized in developing new compounds with unique properties (Dyachenko et al., 2014).

  • Antitumor Activity : Schultz et al. (1999) synthesized paullones, a novel class of small molecule cyclin-dependent kinase inhibitors, showing notable antitumor activities. This study underscores the significance of these compounds in cancer research (Schultz et al., 1999).

  • Visible-Light-Induced Aerobic Reactions : Zhang et al. (2016) conducted a study on visible-light-induced aerobic dearomative reactions of indoles to synthesize oxazolo[3,2-a]indolone and spiro[furan-2,2'-indolin]one, contributing to the field of organic synthesis (Zhang et al., 2016).

  • Metal Ion Interaction Studies : Dendrinou-Samara et al. (1998) explored the complexes of Zn(II), Cd(II), and Pt(II) metal ions with anti-inflammatory drugs, including furanyl derivatives. Such studies are valuable in understanding the interaction between metal ions and organic compounds (Dendrinou-Samara et al., 1998).

Properties

Molecular Formula

C16H9NO3

Molecular Weight

263.25 g/mol

IUPAC Name

1-(furan-2-carbonyl)benzo[cd]indol-2-one

InChI

InChI=1S/C16H9NO3/c18-15-11-6-1-4-10-5-2-7-12(14(10)11)17(15)16(19)13-8-3-9-20-13/h1-9H

InChI Key

ZRZBTHCAIRVGTE-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)C(=O)C4=CC=CO4

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)C(=O)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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